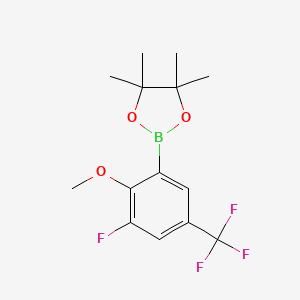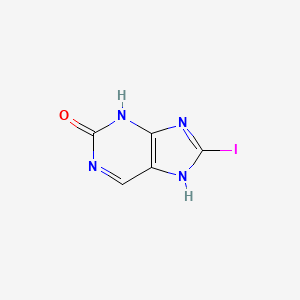
8-Iodo-3,7-dihydro-2h-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-3,7-dihydro-2h-purin-2-one is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of an iodine atom at the 8th position of the purine ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,7-dihydro-2h-purin-2-one typically involves the iodination of a purine precursor. One common method is the reaction of 3,7-dihydro-2h-purin-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-3,7-dihydro-2h-purin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 8-azido-3,7-dihydro-2h-purin-2-one, while oxidation might produce this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
8-Iodo-3,7-dihydro-2h-purin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: Research into its potential as an anticancer agent, given its structural similarity to other biologically active purines.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Iodo-3,7-dihydro-2h-purin-2-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The iodine atom can influence the compound’s binding affinity and specificity, potentially leading to the inhibition of enzyme activity or the modulation of biochemical pathways. This can result in various biological effects, including antiproliferative activity against cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3,7-dihydro-2h-purin-2-one: Similar in structure but with a bromine atom instead of iodine.
8-Chloro-3,7-dihydro-2h-purin-2-one: Contains a chlorine atom at the 8th position.
8-Fluoro-3,7-dihydro-2h-purin-2-one: Features a fluorine atom at the same position.
Uniqueness
The presence of the iodine atom in 8-Iodo-3,7-dihydro-2h-purin-2-one imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This can result in distinct biological activities compared to its halogenated analogs, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
19716-24-6 |
|---|---|
Molecular Formula |
C5H3IN4O |
Molecular Weight |
262.01 g/mol |
IUPAC Name |
8-iodo-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H3IN4O/c6-4-8-2-1-7-5(11)10-3(2)9-4/h1H,(H2,7,8,9,10,11) |
InChI Key |
DGIDEVXCISWSNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC2=C1NC(=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



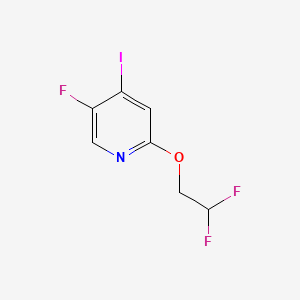

![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)

![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)
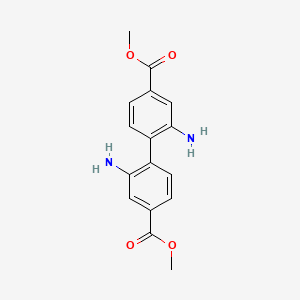

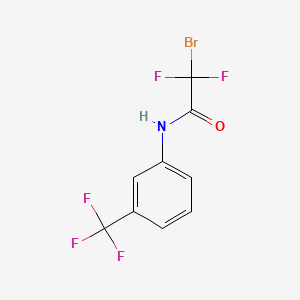

![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
